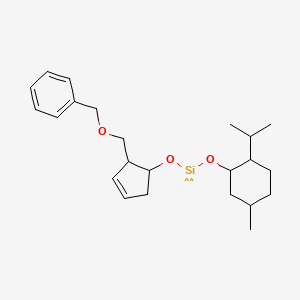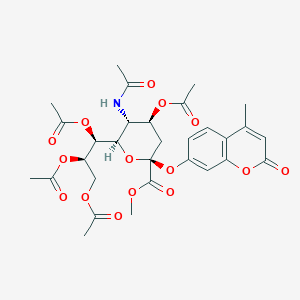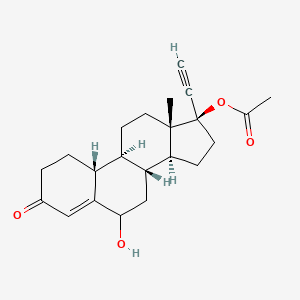
6-Hydroxy norethindrone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy norethindrone acetate is a synthetic steroidal compound derived from norethindrone acetate. It is a progestin, which means it mimics the effects of the natural hormone progesterone. This compound is used in various pharmaceutical applications, particularly in hormonal contraceptives and hormone replacement therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Hydroxy norethindrone acetate typically involves several steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of solvents like dichloroethane and reagents such as 4-dimethylaminopyridine, pyridine, and acetyl chloride . The final product is obtained through a series of purification steps, including washing, concentrating, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy norethindrone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to convert ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Hydroxy norethindrone acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and method development.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the treatment of gynecological disorders such as adenomyosis and endometriosis.
Industry: The compound is used in the formulation of hormonal contraceptives and hormone replacement therapies.
Mécanisme D'action
6-Hydroxy norethindrone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding induces secretory changes in the endometrium, making it less suitable for implantation . The compound also suppresses ovulation by inhibiting the release of gonadotropins from the pituitary gland .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethindrone acetate: A closely related compound with similar progestogenic activity.
Levonorgestrel: Another synthetic progestin used in hormonal contraceptives.
Ethinylestradiol: Often combined with progestins in contraceptive formulations.
Uniqueness
6-Hydroxy norethindrone acetate is unique due to its specific hydroxylation, which can influence its binding affinity and activity at progesterone receptors. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other progestins .
Propriétés
Formule moléculaire |
C22H28O4 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20?,21+,22+/m1/s1 |
Clé InChI |
NVEXGWVOAPQSMX-PZFJPEKHSA-N |
SMILES isomérique |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@H]34)O)C)C#C |
SMILES canonique |
CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


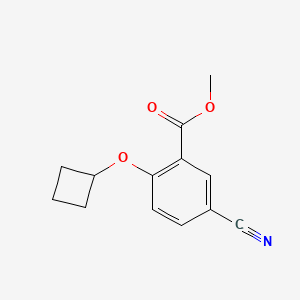

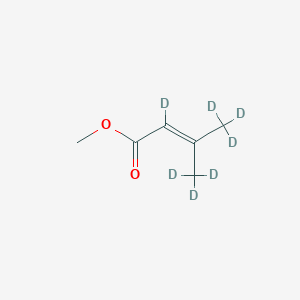

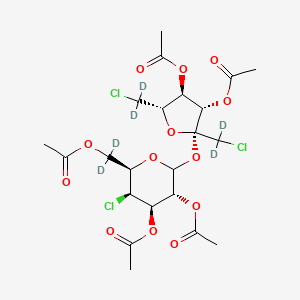
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)

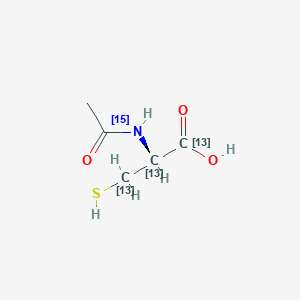
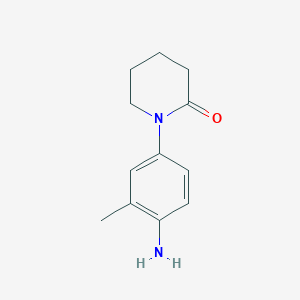
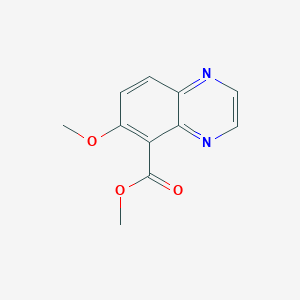
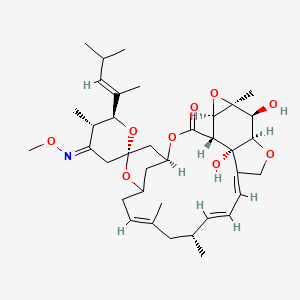
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
